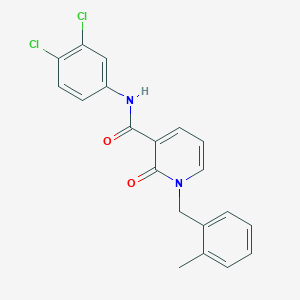
N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16Cl2N2O2 and its molecular weight is 387.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3,4-Dichlorophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridine core substituted with a dichlorophenyl group and a methylbenzyl moiety. Its molecular formula is C18H17Cl2N1O2, and it has a molecular weight of approximately 352.24 g/mol. The presence of the dichlorophenyl group is known to enhance biological activity by influencing the compound's interaction with biological targets.
Antitumor Activity
Recent studies have indicated that derivatives of dihydropyridine compounds exhibit notable antitumor properties. For instance, compounds with similar structures have shown inhibitory activity against various cancer cell lines. A study reported that certain dihydropyridine derivatives demonstrated IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potential for further development as anticancer agents .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been investigated through various assays. In vitro studies showed that related compounds inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism by which these compounds could be utilized to manage inflammatory diseases .
Antimicrobial Activity
Dihydropyridine derivatives have also been evaluated for antimicrobial activity. A series of compounds similar to this compound were tested against various bacterial strains. Results indicated moderate to high activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at the 1-position of the dihydropyridine ring and variations in the substituents on the aromatic rings significantly influence biological potency. For example:
| Substituent Position | Modification Type | Effect on Activity |
|---|---|---|
| 3,4-Dichlorophenyl | Increased electron-withdrawing groups | Enhanced antitumor activity |
| 2-Methylbenzyl | Alkyl chain lengthening | Improved bioavailability |
| Carbonyl group | Altering position | Affects binding affinity to targets |
Case Study 1: Antitumor Efficacy
In a study evaluating the antitumor efficacy of similar dihydropyridine derivatives, researchers found that a compound with structural similarities to this compound exhibited an IC50 value of 5 µM against MCF-7 breast cancer cells. This study emphasized the importance of substituent positioning on enhancing cytotoxicity .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory mechanism of related compounds. The study demonstrated that these compounds could inhibit the NF-kB pathway, leading to reduced expression of inflammatory mediators in an LPS-induced model. The results indicated that dihydropyridine derivatives could serve as potential therapeutic agents for inflammatory diseases .
Propriétés
IUPAC Name |
N-(3,4-dichlorophenyl)-1-[(2-methylphenyl)methyl]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2N2O2/c1-13-5-2-3-6-14(13)12-24-10-4-7-16(20(24)26)19(25)23-15-8-9-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJLUADTNXDGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













